molecular formula C17H15N3O2 B7715347 N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B7715347
M. Wt: 293.32 g/mol
InChI Key: KLTZOTJSEZFNOE-UHFFFAOYSA-N
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Description

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with acetic anhydride to yield the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new dyes and pigments, as well as in the formulation of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed bioactivity. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide can be compared with other oxadiazole derivatives, such as:

    N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide: This compound has a similar structure but with a chlorine substituent instead of a methyl group, which may result in different chemical and biological properties.

    N-{2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide: The presence of a nitro group can significantly alter the compound’s reactivity and bioactivity.

    N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-7-9-13(10-8-11)16-19-17(22-20-16)14-5-3-4-6-15(14)18-12(2)21/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTZOTJSEZFNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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